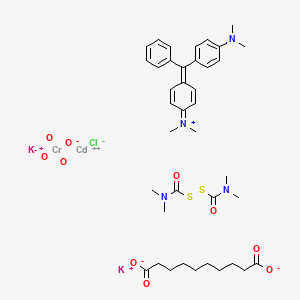
Kromad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kromad is a synthetic compound known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It has garnered significant attention due to its stability and reactivity under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kromad typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. This is followed by cyclization and functional group modifications to achieve the desired structure of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Kromad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of this compound is achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Scientific Research Applications
Kromad has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Kromad involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target molecule.
Biological Activity
Kromad, a compound derived from traditional medicinal sources, has garnered attention for its potential biological activities, particularly in the context of diabetes management and antioxidant properties. This article synthesizes current research findings, highlighting this compound's mechanisms of action, efficacy in enzyme inhibition, and overall biological effects.
Overview of this compound
This compound is primarily recognized for its extracts derived from various plants traditionally used in herbal medicine. Recent studies have focused on its ability to inhibit key enzymes involved in carbohydrate metabolism and its antioxidant capacity.
-
α-Glucosidase Inhibition :
- This compound extracts have shown significant inhibitory effects on the α-glucosidase enzyme, which plays a crucial role in carbohydrate digestion. The ethanolic extract (KKRE) demonstrated an IC50 value of 46.80 µg/mL, indicating strong inhibition compared to standard drugs like acarbose (IC50 = 166.66 µg/mL) .
- The mode of inhibition was found to be noncompetitive, suggesting that this compound can effectively reduce glucose absorption regardless of substrate concentration.
- Antioxidant Activity :
- Chemical Profile :
Data Table: Biological Activity of this compound Extracts
| Extract Type | IC50 (µg/mL) | Mode of Action | Major Components |
|---|---|---|---|
| KKRE | 46.80 | Noncompetitive Inhibitor | Palmitic Acid |
| Acarbose | 166.66 | Competitive Inhibitor | N/A |
| KKRA | 288.49 | Noncompetitive Inhibitor | N/A |
Case Studies and Research Findings
- Synergistic Effects :
- Traditional Medicine Context :
- Molecular Docking Studies :
Properties
CAS No. |
74278-22-1 |
|---|---|
Molecular Formula |
C39H53CdClCrK2N4O10S2 |
Molecular Weight |
1080.1 g/mol |
IUPAC Name |
dipotassium;cadmium(2+);decanedioate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;dioxido(dioxo)chromium;chloride |
InChI |
InChI=1S/C23H25N2.C10H18O4.C6H12N2O2S2.Cd.ClH.Cr.2K.4O/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-7(2)5(9)11-12-6(10)8(3)4;;;;;;;;;/h5-17H,1-4H3;1-8H2,(H,11,12)(H,13,14);1-4H3;;1H;;;;;;;/q+1;;;+2;;;2*+1;;;2*-1/p-3 |
InChI Key |
HHPRBEMYTMAAQN-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C(=O)SSC(=O)N(C)C.C(CCCCC(=O)[O-])CCCC(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cl-].[K+].[K+].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















